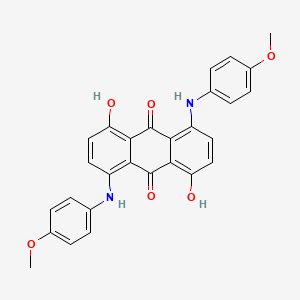
1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone: is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes
準備方法
Synthetic Routes and Reaction Conditions: 1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone can be synthesized through a multiphase reaction involving 1,5-dichloroanthraquinone and p-anisidine in the presence of a suitable solvent like xylene . The reaction typically requires heating and may involve catalysts to facilitate the substitution of chlorine atoms with p-anisidino groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form hydroquinones.
Substitution: The p-anisidino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted anthraquinones with various functional groups.
科学的研究の応用
1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Investigated for its potential as a dye for staining biological tissues.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
作用機序
The mechanism of action of 1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes involved in cellular processes, contributing to its potential therapeutic effects .
類似化合物との比較
1,5-Dihydroxyanthraquinone: Similar structure but lacks the p-anisidino groups, leading to different chemical properties and applications.
1,8-Dihydroxyanthraquinone (Dantron): Another anthraquinone derivative with hydroxyl groups at different positions, used as a laxative.
特性
CAS番号 |
25632-24-0 |
|---|---|
分子式 |
C28H22N2O6 |
分子量 |
482.5 g/mol |
IUPAC名 |
1,5-dihydroxy-4,8-bis(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O6/c1-35-17-7-3-15(4-8-17)29-19-11-13-21(31)25-23(19)27(33)26-22(32)14-12-20(24(26)28(25)34)30-16-5-9-18(36-2)10-6-16/h3-14,29-32H,1-2H3 |
InChIキー |
MKJOPGYPUGDJGQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)
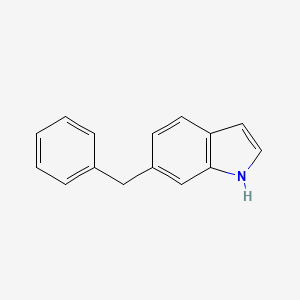
![3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid](/img/structure/B13934543.png)
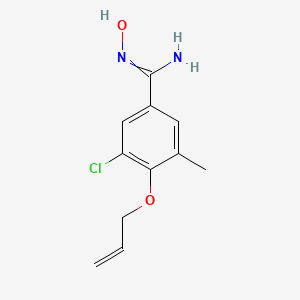
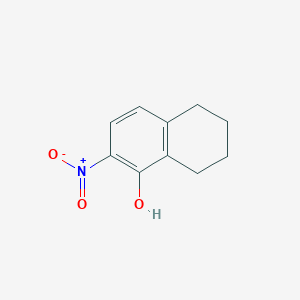
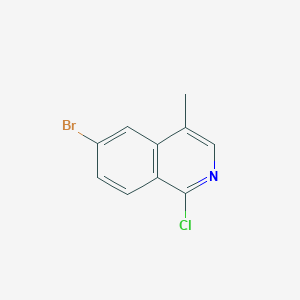
![3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione](/img/structure/B13934562.png)
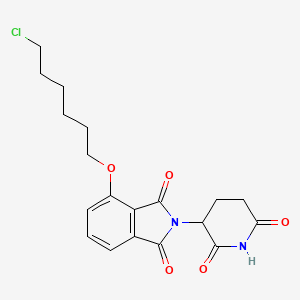
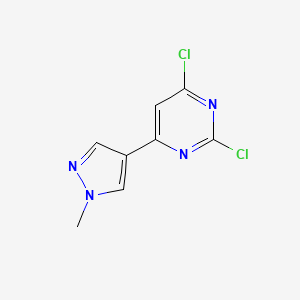

![Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13934599.png)
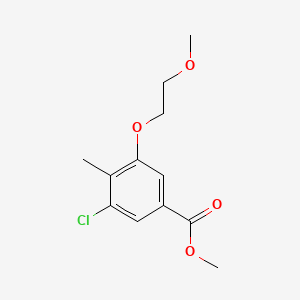
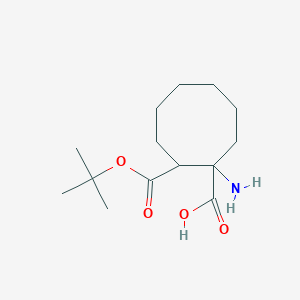
![2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13934621.png)
